molecular formula C22H17ClFN5O2 B2839566 GSK-3 inhibitor 1 CAS No. 603272-51-1

GSK-3 inhibitor 1

Numéro de catalogue B2839566
Numéro CAS: 603272-51-1
Poids moléculaire: 437.86
Clé InChI: CXXAOCQHGIGIBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK-3 inhibitor 1, also known as compound 3a, is a glycogen synthase kinase 3β (GSK-3β) inhibitor . It demonstrates high antidiabetic efficacy, with an IC50 of 4.9 nM . GSK-3 is a serine/threonine protein kinase that mediates the addition of phosphate molecules onto serine and threonine amino acid residues . It has been implicated in a number of diseases, including type 2 diabetes, Alzheimer’s disease, inflammation, cancer, addiction, and bipolar disorder .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 437.85 and is a solid at room temperature . It is soluble in DMSO at 60 mg/mL (ultrasonic) .

Applications De Recherche Scientifique

Antidepressant Effects

GSK-3 inhibitors, like L803-mts, exhibit antidepressant-like activity. In animal models, these inhibitors have shown reduced immobility, indicating antidepressant effects. This is accompanied by increased β-catenin expression in the hippocampus (Kaidanovich‐Beilin et al., 2004).

Cancer Therapy

GSK-3β inhibitors disrupt centrosome regulation in cancer cells, inducing apoptosis and mitotic catastrophe. This results in abnormal mitosis and cell death, particularly in apoptosis-resistant cells, indicating potential use in cancer treatment (Yoshino & Ishioka, 2015).

Therapeutic Applications

GSK-3 inhibitors show promise in treating a range of diseases, including diabetes type II, Alzheimer's disease, bipolar mood disorders, stroke, cancer, and chronic inflammatory diseases. This broad potential is due to GSK-3's involvement in multiple cellular processes (Eldar-Finkelman, 2002); (Martínez et al., 2002).

Neurodegenerative and Psychiatric Disorders

GSK-3 inhibitors are being explored for treating neurodegenerative and psychiatric disorders. Various inhibitors are under development, raising hopes for stabilizing or reversing neuropathology and cognitive deficits in central nervous system disorders (Eldar-Finkelman & Martínez, 2011).

Treatment of ALS

Inhibiting GSK-3 has shown potential in treating amyotrophic lateral sclerosis (ALS). In animal models, GSK-3 inhibitor treatment delayed symptom onset, prolonged lifespan, and preserved survival signals while attenuating death and inflammatory signals (Koh et al., 2007).

Alzheimer's Disease

A unique GSK-3 inhibitor, L807mts, demonstrates efficacy in Alzheimer's disease models. This inhibitor not only improves symptoms and cognitive function but also offers a new mechanism of GSK-3 inhibition, potentially beneficial for patients with Alzheimer's and other CNS disorders (Licht-Murava et al., 2016).

Theranostics

GSK-3's diverse roles in cellular processes and disease make it a target for both therapeutic and imaging applications. Potent GSK-3 inhibitors are being studied for their therapeutic potential and implications in various diseases (Pandey & DeGrado, 2016).

Diabetes, Cancer, and CNS Diseases

GSK-3's involvement in diabetes, cancer, and CNS diseases is significant. It is a therapeutic target for these conditions, with ongoing research into developing specific inhibitors (Amar et al., 2011).

Mécanisme D'action

GSK-3 is a serine/threonine protein kinase that phosphorylates either threonine or serine, and this phosphorylation controls a variety of biological activities, such as glycogen metabolism, cell signaling, cellular transport, and others . GSK-3 inhibitor 1, as its name suggests, inhibits the activity of GSK-3 . This inhibition is believed to have therapeutic benefits in treating multiple pathological conditions .

Safety and Hazards

GSK-3 inhibitor 1 is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses a danger of serious damage to health by prolonged exposure . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . Use only in areas with appropriate exhaust ventilation .

Orientations Futures

GSK-3 is now recognized as a promising drug discovery target in treating multiple pathological conditions . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . The dramatic increase in the indications that were tested from mood and behavior disorders, autism and cognitive disabilities, to neurodegeneration, brain injury, and pain, reflects the great interest in developing potent and safe GSK-3 inhibitors in clinical practice .

Propriétés

IUPAC Name

3-(6-fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2.ClH/c23-13-7-12-9-24-4-6-27-11-15(14(8-13)20(12)27)18-19(22(30)26-21(18)29)16-10-25-17-3-1-2-5-28(16)17;/h1-3,5,7-8,10-11,24H,4,6,9H2,(H,26,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXAOCQHGIGIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C3=CC(=CC(=C32)CN1)F)C4=C(C(=O)NC4=O)C5=CN=C6N5C=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.